

Application Note: NMR Characterization of (R)-7-Methylchroman-4-amine

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | (R)-7-Methylchroman-4-amine | |
| Cat. No.: | B15237629 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of **(R)-7-Methylchroman-4-amine**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectral data for this specific chiral compound, this application note presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring a full suite of 1D and 2D NMR spectra, and a workflow for structural elucidation. These guidelines are intended to assist researchers in confirming the identity, purity, and structure of **(R)-7-Methylchroman-4-amine** in a laboratory setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **(R)-7-Methylchroman-4-amine**. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|--------------|--------------------------------------|---------------------------|--|
| H-5 | ~ 7.0 | d | ~ 8.0 |
| H-6 | ~ 6.8 | d | ~ 8.0 |
| H-8 | ~ 6.7 | s | - |
| H-4 | ~ 4.1 | t | ~ 6.0 |
| H-2 | ~ 4.2 (equatorial), ~ 3.9 (axial) | m | - |
| H-3 | ~ 2.1 (equatorial), ~ 1.8 (axial) | m | - |
| 7-CH₃ | ~ 2.3 | S | - |
| 4-NH2 | ~ 1.6 (broad) | S | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ , ppm) |
|--------------|--|
| C-8a | ~ 150 |
| C-7 | ~ 135 |
| C-5 | ~ 128 |
| C-4a | ~ 125 |
| C-6 | ~ 122 |
| C-8 | ~ 118 |
| C-2 | ~ 65 |
| C-4 | ~ 50 |
| C-3 | ~ 30 |
| 7-CH₃ | ~ 21 |



Experimental Protocols

Detailed methodologies for the acquisition of essential NMR spectra for the structural confirmation of **(R)-7-Methylchroman-4-amine** are provided below.

Sample Preparation

A standard protocol for preparing an NMR sample is crucial for obtaining high-quality spectra.

- Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-7-Methylchroman-4amine.
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used depending on the sample's solubility.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also use the residual solvent peak as a reference.

NMR Data Acquisition

The following experiments are recommended for a thorough characterization.

- ¹H NMR (Proton): This is the fundamental experiment to determine the number of different types of protons and their neighboring environments.
- ¹³C NMR (Carbon-13): This experiment identifies the number of different carbon environments in the molecule.
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135
 experiments are used to differentiate between CH, CH₂, and CH₃ groups.





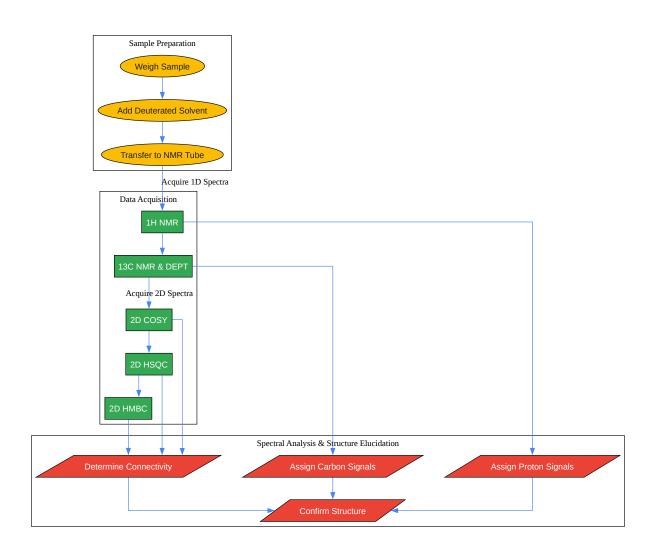


- COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons
 that are coupled to each other, typically through two or three bonds. This is essential for
 identifying spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the directly attached carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for piecing together the carbon skeleton.

Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of **(R)-7-Methylchroman-4-amine**.

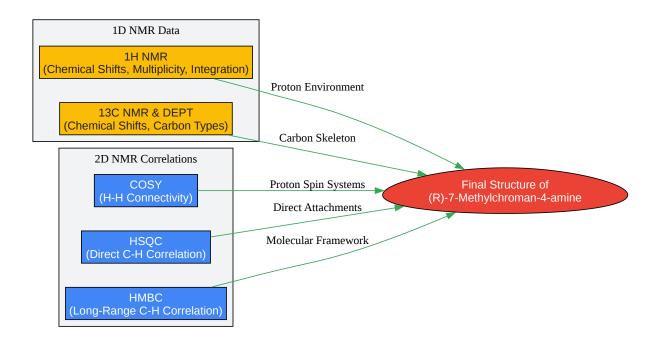




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Caption: Workflow for NMR Characterization.





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Caption: Logic of Structural Elucidation.

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